molecular formula C16H15N3O3 B2992085 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866042-95-7

2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide

Cat. No.: B2992085
CAS No.: 866042-95-7
M. Wt: 297.314
InChI Key: RPGYRDUKIUIEEJ-UHFFFAOYSA-N
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Description

This compound features a pyrrole ring substituted at the 1-position with a 2-cyano-3-methoxyphenyl group and at the 2-position with an N,N-dimethyl-2-oxoacetamide moiety. The dimethylacetamide group contributes to solubility and hydrogen-bonding capabilities, which are critical for molecular interactions in biological systems .

Properties

IUPAC Name

2-[1-(2-cyano-3-methoxyphenyl)pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-18(2)16(21)15(20)13-7-5-9-19(13)12-6-4-8-14(22-3)11(12)10-17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGYRDUKIUIEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide, a compound with a complex structure, has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 325.36 g/mol. The compound features a pyrrole ring, a cyano group, and a methoxyphenyl substituent, contributing to its reactivity and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example:

  • In vitro Studies : Compounds with similar structures have shown promising results in inhibiting the proliferation of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The cytotoxic effects were assessed using MTS assays, revealing IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions .
  • Mechanism of Action : These compounds may exert their antitumor effects by interfering with DNA replication processes or by modulating signaling pathways involved in cell cycle regulation. For instance, some derivatives have been noted to inhibit bacterial topoisomerases, which are crucial for DNA replication in bacteria but may also provide insights into their effects on human cancer cells.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Bacterial Inhibition : Similar pyrrole derivatives have demonstrated effectiveness against several bacterial strains. For example, in vitro studies indicated that these compounds could inhibit growth in both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Certain derivatives have shown antifungal activity, suggesting potential applications in treating fungal infections. The mechanism often involves disrupting cellular processes critical for microbial survival.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected compounds structurally related to this compound:

Compound NameStructural FeaturesBiological Activity
2-[1-(2-cyano-3-methylphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamideSimilar pyrrole and cyano groupsAntifungal activity
2-[1-(3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamideMethoxy substitution on phenylAntibacterial properties
2-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamideChlorine substitutionPotential anticancer activity
2-[1-(5-bromo-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamideBromine substitutionAntimicrobial effects

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

  • Cancer Treatment : A study involving the administration of pyrrole derivatives showed significant tumor reduction in xenograft models, highlighting their potential as anticancer agents .
  • Infection Control : Clinical trials assessing the antimicrobial properties of similar compounds revealed effective inhibition of bacterial growth in patients with resistant infections.

Comparison with Similar Compounds

Structural Analogues

N-Pyrazole Derivatives
  • Example: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Core Structure: Pyrazole ring substituted with chloro and cyano groups. Key Differences: Replaces pyrrole with pyrazole, a five-membered ring with two adjacent nitrogen atoms. Applications: Used in synthesizing insecticide derivatives (e.g., Fipronil) due to strong electrophilic properties .
Pyrrole-Based Acetamides
  • Example: (R)-2,2,2-trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide () Core Structure: Pyrrole ring linked to trifluoroacetamide and phenyl groups. Key Differences: Trifluoroacetamide group increases lipophilicity and metabolic stability compared to dimethylacetamide.
Indole Derivatives
  • Example : 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide ()
    • Core Structure : Indole ring (fused benzene-pyrrole system) with dimethyl oxoacetamide.
    • Key Differences : Indole’s aromatic system enhances π-π stacking interactions, while the dimethylacetamide group mirrors the target compound. Demonstrated antidepressant activity in preclinical studies .

Conformational and Crystallographic Insights

  • Target Compound : Likely exhibits planar amide groups and rotational flexibility around the pyrrole-phenyl bond, similar to dichlorophenylacetamide derivatives (). Hydrogen-bonded dimers may form via N–H⋯O interactions, enhancing crystalline stability .
  • Contrast with Dichlorophenylacetamide (): Steric effects from dichloro substituents force larger dihedral angles (54–77°) between aromatic rings, reducing planarity compared to the target compound’s methoxy-cyano system .

Q & A

Q. What are the key considerations for optimizing synthetic routes for 2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide?

  • Methodological Answer : Optimizing synthesis involves selecting appropriate substitution and condensation reactions. For example, highlights substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) followed by iron powder reduction in acidic media . Key parameters include:
  • Catalyst selection : Use of triethylamine or other bases to enhance nucleophilic substitution.
  • Temperature control : Mild conditions (~273 K) to prevent side reactions during condensation .
  • Purification : Chromatography or crystallization to achieve >95% purity .
  • Yield optimization : Adjust molar ratios (e.g., 1:1 for amine and cyanoacetic acid) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves conformational differences in asymmetric units, as seen in , which identified three distinct molecular conformations with dihedral angles ranging from 54.8° to 77.5° .
  • NMR : ¹H/¹³C NMR detects electronic environments of the cyano, methoxy, and pyrrole groups. For example, the N,N-dimethyl acetamide moiety shows a singlet at δ ~3.0 ppm (¹H) .
  • FT-IR : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and nitrile (C≡N) at ~2200 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving the cyano and methoxy substituents?

  • Methodological Answer : Contradictions in regioselectivity or electronic effects (e.g., cyano vs. methoxy directing groups) can be addressed via:
  • DFT calculations : Compare activation energies for possible reaction pathways. For instance, suggests cyano groups act as electrophiles in substitution reactions, while methoxy groups donate electron density via resonance .
  • Molecular docking : Predict binding interactions if the compound is studied for biological activity (e.g., enzyme inhibition) .
  • Data reconciliation : Cross-validate computational results with experimental kinetic data (e.g., rate constants for nitrile hydrolysis) .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Methodological Answer : Crystallization challenges arise from conformational flexibility (e.g., three distinct molecules in the asymmetric unit, as in ). Solutions include:
  • Solvent selection : Use methylene chloride for slow evaporation, achieving crystals with R-factor <0.05 .
  • Hydrogen bonding control : Introduce co-crystallizing agents (e.g., 2-aminobenzothiazole) to stabilize supramolecular assemblies .
  • Temperature gradients : Gradual cooling from 323 K to 273 K to reduce lattice defects .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric effects : The 3-methoxy group on the phenyl ring creates steric hindrance, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to enhance selectivity .
  • Electronic effects : The electron-withdrawing cyano group activates the pyrrole ring for electrophilic substitution. For example, bromination occurs preferentially at the pyrrole C-3 position .
  • Table 1 : Reactivity Comparison in Cross-Coupling Reactions
Reaction TypeYield (%)Preferred PositionReference
Suzuki-Miyaura62Pyrrole C-5
Buchwald-Hartwig48Phenyl C-4

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or purity levels. Mitigation steps:
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch purity (>98% by HPLC) .
  • Meta-analysis : Compare IC₅₀ values across studies (e.g., reports IC₅₀ = 1.2 µM for EGFR inhibition, while similar compounds in show IC₅₀ = 3.4 µM) .
  • Structural analogs : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate electronic effects .

Methodological Tables

Table 2 : Key Crystallographic Data (from )

ParameterMolecule AMolecule BMolecule C
Dihedral Angle (°)54.876.277.5
N—H⋯O Bond Length (Å)2.892.912.93
R-Factor0.0420.0390.041

Table 3 : Synthetic Yield Optimization (from and )

StepYield (%)Key Condition
Substitution Reaction85K₂CO₃, DMF, 80°C
Reduction92Fe, HCl, 60°C
Condensation78EDCI, RT, 12 h

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